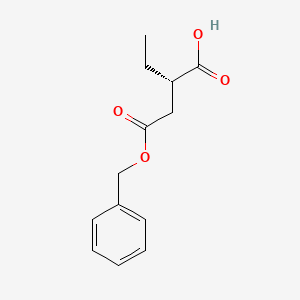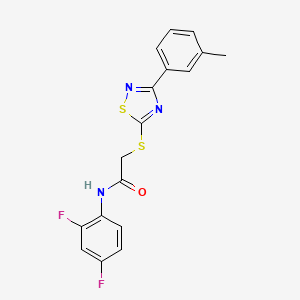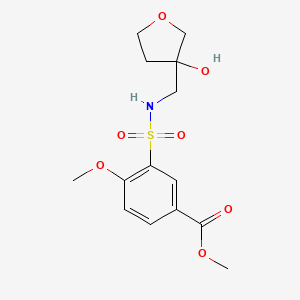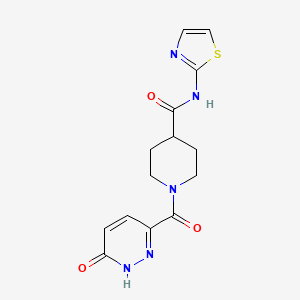
2-(2-Bromoethylsulfonyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Bromoethylsulfonyl)ethanol is a useful research compound. Its molecular formula is C4H9BrO3S and its molecular weight is 217.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Inhibition of Methanogenesis
One application involves the use of bromoethanesulfonate compounds, which are structurally similar to 2-(2-Bromoethylsulfonyl)ethanol, in selectively inhibiting methanogenesis from acetate in anaerobic digestors. This has implications for managing methane production in environmental and industrial processes, potentially reducing greenhouse gas emissions and optimizing biofuel production. The specific inhibition of methanogenesis can lead to an accumulation of acetate, hydrogen, and ethanol, indicating its role in microbial metabolism regulation (Zinder, Anguish, & Cardwell, 1984).
Extraction of Alcohols from Water
Another relevant application, though indirectly related to this compound, is the extraction of alcohols from water using specific ionic liquids. This research demonstrates the potential for efficient separation of bioalcohols, such as ethanol and butanol, from aqueous solutions, which is crucial for biofuel production and industrial solvent recovery. The study highlights the energy-efficient alternatives to conventional distillation, offering insights into green chemistry applications (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).
Catalysis in Esterification Reactions
Bromoethylsulfonyl ethanol-related compounds can also play a role in catalysis, as illustrated by the use of Brønsted acidic ionic liquids for the esterification of alcohols by carboxylic acids. This method shows high efficiency and selectivity, especially for the esterification of ethanol by acetic acid, without the need for additional organic solvents. Such catalytic systems, which can be reused after removing water, suggest potential applications in synthesizing esters, an important class of organic compounds (Zhang, Xu, Zhou, Zhang, & Wang, 2004).
Biochemical Studies
Furthermore, the synthesis and investigation of coenzyme M analogues, related to methanogenesis, have utilized bromoethanesulfonate derivatives. These studies provide insights into the enzymatic mechanisms of methane biosynthesis and its inhibition, highlighting the relevance of such compounds in biochemical research (Gunsalus, Romesser, & Wolfe, 1978).
Properties
IUPAC Name |
2-(2-bromoethylsulfonyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO3S/c5-1-3-9(7,8)4-2-6/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJXOYVFWERQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)

![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)

![N-carbamoyl-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2603186.png)

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)


![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)
